
2-甲基-2H-吲唑-7-磺酰氯
描述
2-Methyl-2H-indazole-7-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S. It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains a sulfonyl chloride functional group.
科学研究应用
2-Methyl-2H-indazole-7-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Utilized in the study of biological pathways and mechanisms due to its ability to modify biomolecules through sulfonylation reactions.
作用机制
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1 and chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in the function of these targets . The specific interactions of 2-Methyl-2H-indazole-7-sulfonyl chloride with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the known targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
The compound has a predicted boiling point of 4052±180 °C and a predicted density of 155±01 g/cm3 . These properties may influence the compound’s bioavailability.
Result of Action
Given the known targets of indazole derivatives, it can be inferred that the compound may have effects on cell cycle regulation and cell volume regulation .
生化分析
Biochemical Properties
2-Methyl-2H-indazole-7-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with various enzymes and proteins, leading to the formation of sulfonamide bonds. These interactions can alter the activity of the enzymes and proteins, thereby influencing biochemical pathways. For instance, 2-Methyl-2H-indazole-7-sulfonyl chloride can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of 2-Methyl-2H-indazole-7-sulfonyl chloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, 2-Methyl-2H-indazole-7-sulfonyl chloride can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 2-Methyl-2H-indazole-7-sulfonyl chloride exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with target biomolecules, such as enzymes and proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 2-Methyl-2H-indazole-7-sulfonyl chloride can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2H-indazole-7-sulfonyl chloride can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that 2-Methyl-2H-indazole-7-sulfonyl chloride can have sustained effects on cellular function, although the extent of these effects can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-Methyl-2H-indazole-7-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating enzyme activity and cellular processes. At high doses, it can become toxic, leading to adverse effects such as cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2-Methyl-2H-indazole-7-sulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as those involved in the synthesis and degradation of biomolecules. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Methyl-2H-indazole-7-sulfonyl chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of 2-Methyl-2H-indazole-7-sulfonyl chloride is an important aspect of its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its function and activity, as it may interact with different biomolecules in various subcellular environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-indazole-7-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-2H-indazole. One common method is to react 2-Methyl-2H-indazole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 7-position of the indazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
2-Methyl-2H-indazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
相似化合物的比较
Similar Compounds
- 2-Methyl-2H-indazole-7-sulfonamide
- 2-Methyl-2H-indazole-7-sulfonate ester
- 2-Methyl-2H-indazole-7-sulfonothioate
Uniqueness
2-Methyl-2H-indazole-7-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which allows it to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
2-methylindazole-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-5-6-3-2-4-7(8(6)10-11)14(9,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGUGXQXIHUXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


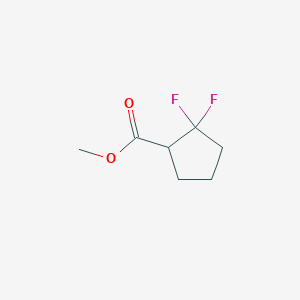

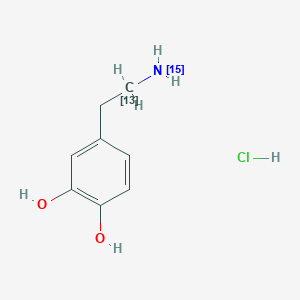
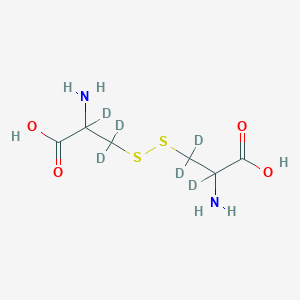
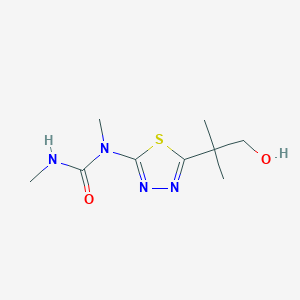
![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)
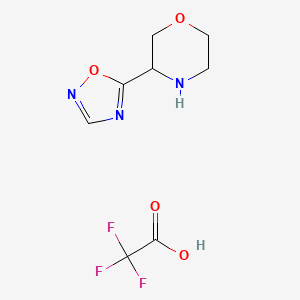
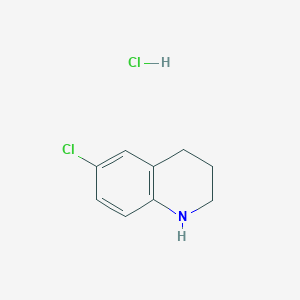
![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)
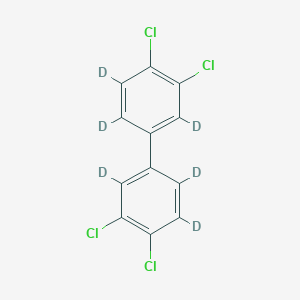
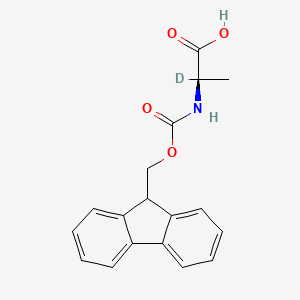
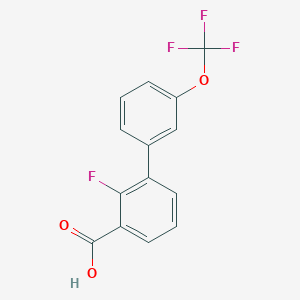
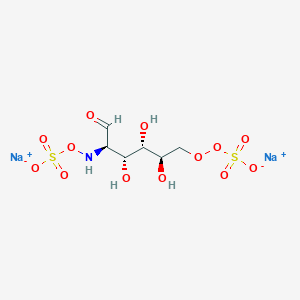
![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)
